molecular formula C17H13Cl2N3O2S B305967 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No. B305967
M. Wt: 394.3 g/mol
InChI Key: FSQZZVXASDXNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. This inhibition can lead to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects
Studies have shown that 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. It is also relatively easy to synthesize in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide. One area of research is the development of new derivatives with improved activity and selectivity. Another area of research is the optimization of its use in various applications, such as drug development and disease treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a promising compound for scientific research. Its broad-spectrum activity against various microorganisms and cancer cells, as well as its anti-inflammatory properties, make it a promising lead compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves the reaction of 2-amino-5-benzyl-1,3,4-oxadiazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product. This synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been shown to have antibacterial, antifungal, and anticancer properties.

properties

Product Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C17H13Cl2N3O2S/c18-13-7-6-12(9-14(13)19)20-15(23)10-25-17-22-21-16(24-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,20,23)

InChI Key

FSQZZVXASDXNGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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